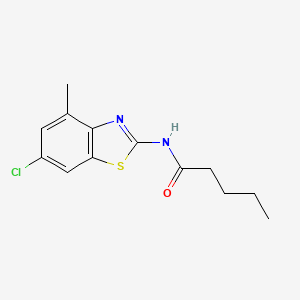

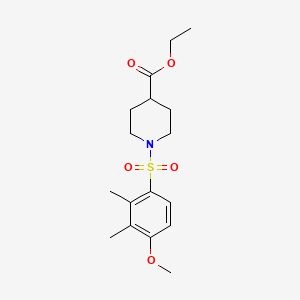

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

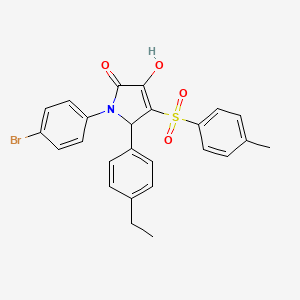

“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide” is a derivative of benzothiazole . Benzothiazoles have played a significant role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The molecular structure of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide” is in good agreement with elemental and spectral data . The infrared spectra showed characteristic absorption bands at various frequencies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide” include the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .Aplicaciones Científicas De Investigación

Antimicrobial and Biological Activity

The synthesis of new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole led to compounds exhibiting significant in vitro antimicrobial screening against various bacteria and fungi. This indicates potential applications in developing antimicrobial agents (Patel & Shaikh, 2010).

Anticonvulsant and Neuroprotective Effects

A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effect. One particular compound emerged as the most effective anticonvulsant, also displaying promising neuroprotective effects (Hassan, Khan, & Amir, 2012).

Agricultural Applications

Research on solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications showed these carrier systems modify release profiles of the fungicides, reducing toxicity and potentially improving fungal disease management in plants (Campos et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact withcyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This inhibition can lead to a decrease in inflammation and pain, similar to the effects of non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, thereby mitigating inflammation and pain .

Pharmacokinetics

The compound’s predicted properties suggest it has alow water solubility , which could impact its absorption and distribution in the body. Its logP value is estimated to be 4.96 , indicating it is lipophilic and may accumulate in fatty tissues. The compound’s vapor pressure is extremely low

Result of Action

The result of the compound’s action is likely a reduction in inflammation and pain, due to the inhibition of prostaglandin biosynthesis . This is similar to the effects of NSAIDs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s low water solubility could be influenced by the pH of the environment, potentially affecting its absorption and distribution. Additionally, the compound’s lipophilicity suggests it could accumulate in fatty tissues, which could impact its efficacy and potential for toxicity.

Direcciones Futuras

The future directions in the research of benzothiazole derivatives, including “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide”, could involve further exploration of their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models . Additionally, the development of synthetic processes is one of the most significant problems facing researchers .

Propiedades

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c1-3-4-5-11(17)15-13-16-12-8(2)6-9(14)7-10(12)18-13/h6-7H,3-5H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBATOWJDAJRRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858254.png)

![2-Cyclopropyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2858261.png)

![2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2858269.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2858270.png)

![N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2858272.png)

![Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate](/img/structure/B2858274.png)